molecular formula C23H28N2O4 B11262397 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B11262397
M. Wt: 396.5 g/mol
InChI Key: TUIAFHXBZSLRFP-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

3,4-diethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

InChI

InChI=1S/C23H28N2O4/c1-4-22(26)25-13-7-8-16-9-11-18(15-19(16)25)24-23(27)17-10-12-20(28-5-2)21(14-17)29-6-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27)

InChI Key

TUIAFHXBZSLRFP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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